molecular formula C9H10N4OS B3045339 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol CAS No. 105219-34-9

1-(4-methoxybenzyl)-1H-tetrazole-5-thiol

Cat. No.: B3045339
CAS No.: 105219-34-9
M. Wt: 222.27 g/mol
InChI Key: DHSRMNZHPIXYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form the corresponding tetrazole, followed by thiolation. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-tetrazole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The tetrazole ring may also participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Methoxybenzyl)-1H-tetrazole:

    1-(4-Methoxybenzyl)-1H-tetrazole-5-amine: Contains an amine group instead of a thiol, leading to different chemical properties and biological activities.

    1-(4-Methoxybenzyl)-1H-tetrazole-5-sulfonic acid: Features a sulfonic acid group, which significantly alters its solubility and reactivity.

Uniqueness: 1-(4-Methoxybenzyl)-1H-tetrazole-5-thiol is unique due to the presence of both a thiol group and a tetrazole ring, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-14-8-4-2-7(3-5-8)6-13-9(15)10-11-12-13/h2-5H,6H2,1H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSRMNZHPIXYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355025
Record name 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-34-9
Record name 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Reactant of Route 3
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Reactant of Route 4
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol
Reactant of Route 6
1-(4-methoxybenzyl)-1H-tetrazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.